

Application Note: Comprehensive Analytical Characterization of 3-Chloro-6-methoxypyrazin-2-amine

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Compound of Interest

Compound Name:	3-Chloro-6-methoxypyrazin-2-amine
CAS No.:	13484-56-5
Cat. No.:	B1589328

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Introduction

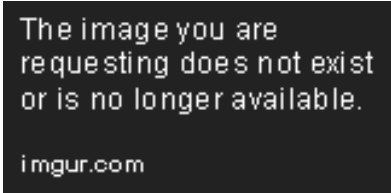
3-Chloro-6-methoxypyrazin-2-amine is a substituted pyrazine derivative. The pyrazine ring is a core structural motif found in numerous biologically active molecules, pharmaceuticals, and flavor compounds.[1][2] The specific combination of chloro, methoxy, and amine functional groups on this particular molecule makes it a potentially valuable building block in medicinal chemistry and materials science.[3] Its reactivity is enhanced by the presence of both electron-donating (amine, methoxy) and electron-withdrawing (chloro, pyrazine nitrogens) groups, making it a versatile intermediate for further synthetic elaboration.

Given its potential application in regulated industries such as drug development, the unambiguous characterization of **3-Chloro-6-methoxypyrazin-2-amine** is critical. A robust analytical workflow ensures the compound's identity, purity, and stability, which are cornerstone requirements for quality control and regulatory submission. This application note provides a

comprehensive guide to the essential analytical techniques and detailed protocols for the thorough characterization of this compound.

Physicochemical Properties

A foundational understanding of the molecule's physical and chemical properties is essential for selecting appropriate analytical methods, such as choosing the correct solvent for sample preparation or predicting its behavior in chromatographic systems.

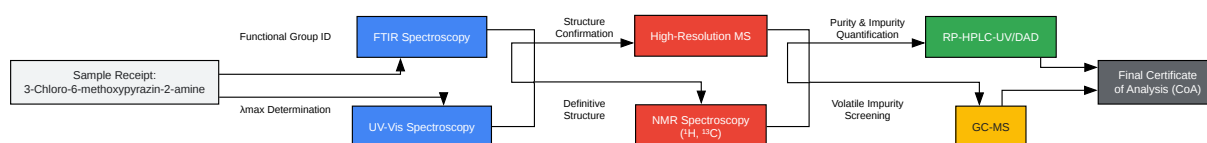
Property	Value	Source
Chemical Structure	 The image you are requesting does not exist or is no longer available. imgur.com	(Predicted)
Molecular Formula	C ₅ H ₆ ClN ₃ O	PubChem
Molecular Weight	159.58 g/mol	PubChem
Appearance	White to off-white solid (Predicted)	N/A
Solubility	Soluble in common organic solvents like methanol, ethanol, and dichloromethane. [4]	N/A
Melting Point	Data may vary; predicted range based on similar structures: 80-120 °C.	N/A

Note: As this is a specific intermediate, comprehensive public data is limited. Some properties are predicted based on the analysis of structurally similar compounds.

Integrated Analytical Workflow

A multi-technique approach is required for the complete characterization of a chemical entity. No single method can provide all the necessary information regarding structure, purity, and

identity. The following workflow illustrates a logical progression of analysis, starting from identity confirmation and moving towards quantitative purity assessment.



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Caption: Integrated workflow for the comprehensive characterization of **3-Chloro-6-methoxy pyrazin-2-amine**.

Structural Elucidation and Identification

The primary goal is to confirm that the synthesized molecule is indeed **3-Chloro-6-methoxy pyrazin-2-amine**. This is achieved through a combination of spectroscopic techniques that probe the molecular structure at different levels.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid and non-destructive technique used to identify the presence of key functional groups. For this molecule, we expect to see characteristic vibrations for the N-H bonds of the amine, C-O bond of the methoxy group, C-Cl bond, and the aromatic C=N/C=C bonds of the pyrazine ring. This serves as a quick identity check and confirms the successful incorporation of the intended functionalities.^{[5][6][7]}

Protocol:

- **Sample Preparation:** Prepare a Potassium Bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disc. Alternatively, for a faster analysis, use an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:**

- Instrument: Any modern FTIR spectrometer.
- Scan Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Scans: Average of 16 scans to improve signal-to-noise ratio.
- Data Analysis: Identify and annotate the principal absorption bands.

Expected Vibrational Bands:

- ~3450-3300 cm^{-1} : N-H stretching vibrations (asymmetric and symmetric) of the primary amine.
- ~3000-2850 cm^{-1} : C-H stretching of the methoxy group.
- ~1640-1550 cm^{-1} : C=N and C=C stretching vibrations of the pyrazine ring.
- ~1250-1200 cm^{-1} : C-O stretching of the aryl ether (methoxy group).
- ~800-600 cm^{-1} : C-Cl stretching vibration.

Mass Spectrometry (MS)

Causality: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. The fragmentation pattern observed in the tandem MS (MS/MS) spectrum can further corroborate the proposed structure by showing the loss of expected neutral fragments (e.g., CH_3 , Cl).

Protocol:

- Sample Preparation: Prepare a ~1 mg/mL solution of the sample in methanol or acetonitrile. Further dilute to ~1-10 $\mu\text{g/mL}$ in the same solvent.
- Instrumentation and Parameters (LC-MS/MS):
 - Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

- Ionization Mode: Electrospray Ionization, Positive (ESI+). The amine group is readily protonated.
- Mass Range: 50-500 m/z.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Data Analysis:
 - Identify the protonated molecular ion $[M+H]^+$.
 - Compare the measured accurate mass to the theoretical mass of $C_5H_7ClN_3O^+$. The mass error should be less than 5 ppm.
 - Induce fragmentation (Collision-Induced Dissociation - CID) and analyze the resulting product ions to confirm structural fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for unambiguous structure elucidation. 1H NMR provides information on the number, environment, and connectivity of protons, while ^{13}C NMR reveals the chemical environment of each carbon atom. For **3-Chloro-6-methoxypyrazin-2-amine**, we expect to see distinct signals for the amine protons, the methoxy protons, and the lone aromatic proton on the pyrazine ring.

Protocol:

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$). Add a small amount of Tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
- Data Acquisition:
 - Spectrometer: 400 MHz or higher field strength for better resolution.

- Experiments: ^1H NMR, ^{13}C NMR. 2D experiments like COSY and HSQC can be run to confirm assignments.
- Data Analysis:
 - ^1H NMR:
 - Integrate the signals to determine the relative number of protons.
 - Analyze chemical shifts (δ) to infer the electronic environment.
 - Expected Signals: A singlet for the aromatic proton, a singlet for the methoxy protons, and a broad singlet for the amine protons.
 - ^{13}C NMR:
 - Count the number of signals to confirm all unique carbons are present.
 - Analyze chemical shifts to assign carbons of the pyrazine ring and the methoxy group.

Purity Assessment and Quantification

Once the structure is confirmed, the next critical step is to determine the purity of the material and identify any potential impurities.

High-Performance Liquid Chromatography (HPLC)

Causality: Reversed-phase HPLC with UV detection is the industry-standard method for purity analysis of organic molecules.[8][9] The method separates the main compound from its impurities based on differences in polarity. A Diode Array Detector (DAD) is preferred as it can provide spectral information for both the main peak and any impurity peaks, aiding in their identification (e.g., confirming they are not artifacts and have a chromophore).

Protocol:

- Sample Preparation:
 - Prepare a stock solution of the sample at 1.0 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).

- Prepare the working solution for analysis by diluting the stock to ~0.1 mg/mL.
- Instrumentation and Chromatographic Conditions:

Parameter	Recommended Condition	Rationale
Instrument	HPLC or UPLC with DAD	Standard for purity analysis.
Column	C18, 2.1 x 100 mm, 1.8 μ m	Provides good retention and resolution for moderately polar compounds.
Mobile Phase A	0.1% Formic Acid in Water	Acidic modifier ensures sharp peaks for the basic amine analyte.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Common organic solvent for reversed-phase.
Gradient	5% B to 95% B over 10 min	A gradient is essential to elute any potential impurities with a wide polarity range.
Flow Rate	0.4 mL/min	Appropriate for a 2.1 mm ID column.
Column Temp.	30 °C	Ensures reproducible retention times.
Injection Vol.	2 μ L	Small volume to prevent peak distortion.
Detection	DAD, 210-400 nm. Monitor at λ_{max} .	λ_{max} determined from UV-Vis scan. Monitoring multiple wavelengths helps detect impurities.

- Data Analysis:
 - Determine the retention time of the main peak.

- Calculate the purity by the area percent method: $\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) * 100$.
- Report any impurity exceeding the reporting threshold (e.g., 0.05%).

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: While HPLC is excellent for non-volatile impurities, GC-MS is the preferred method for identifying and quantifying residual solvents and other volatile or semi-volatile impurities.^[10] The high sensitivity of MS detection allows for the identification of trace-level components.

Protocol:

- Sample Preparation: Dissolve a precisely weighed amount of the sample (~10 mg) in a high-purity solvent (e.g., Dichloromethane or Methanol) in a GC vial.
- Instrumentation and Parameters:

Parameter	Recommended Condition	Rationale
Instrument	GC with a Mass Spectrometer	Provides both separation and identification.
Column	DB-5ms, 30 m x 0.25 mm, 0.25 μ m	A general-purpose, low-polarity column suitable for a wide range of analytes.
Carrier Gas	Helium, constant flow at 1.0 mL/min	Inert and provides good efficiency.
Inlet Temp.	250 $^{\circ}$ C	Ensures complete volatilization of the sample.
Oven Program	50 $^{\circ}$ C (hold 2 min), ramp to 280 $^{\circ}$ C at 15 $^{\circ}$ C/min, hold 5 min	Starts at a low temperature to resolve volatile solvents and ramps up to elute the main analyte and less volatile impurities.
MS Transfer Line	280 $^{\circ}$ C	Prevents condensation of analytes.
Ion Source Temp.	230 $^{\circ}$ C	Standard condition for electron ionization.
Ionization Mode	Electron Ionization (EI) at 70 eV	Creates reproducible fragmentation patterns for library matching.
Mass Range	35-500 amu	Covers the expected mass range of solvents and impurities.

- Data Analysis:
 - Analyze the total ion chromatogram (TIC) to identify peaks other than the main analyte and solvent.

- Compare the mass spectrum of each unknown peak to a spectral library (e.g., NIST) for tentative identification.

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